1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the benzyl groups via nucleophilic substitution reactions.
- Formation of the triazole ring through azide-alkyne cycloaddition, commonly known as "click chemistry" .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrazolo[3,4-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyrazolo[3,4-b]pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-BENZYL-1H-1,2,3-TRIAZOLE: Shares the triazole ring but lacks the pyrazolo[3,4-b]pyridine core.
3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: Contains the pyrazolo[3,4-b]pyridine core but lacks the triazole ring.
1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: Combines the benzyl and pyrazolo[3,4-b]pyridine moieties but lacks the triazole ring.
Uniqueness: 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the triazole ring and the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N7O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-benzyl-N-(1-benzyl-1,2,4-triazol-3-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N7O/c1-17-13-21(22-18(2)29-32(23(22)27-17)15-20-11-7-4-8-12-20)24(33)28-25-26-16-31(30-25)14-19-9-5-3-6-10-19/h3-13,16H,14-15H2,1-2H3,(H,28,30,33) |
InChI Key |
CPQIHWLXPXLBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.